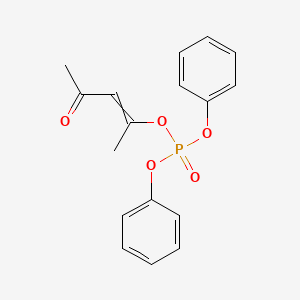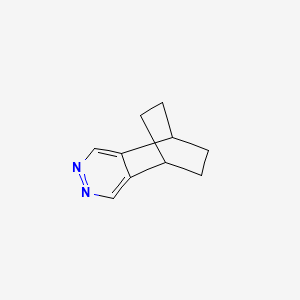
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime. For instance, the reaction of 3-ethyl-6-methyloct-5-en-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the nucleophile but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydrazine: Similar structure but with a hydrazine group instead of a hydroxylamine group.
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)amine: Similar structure but with an amine group.
Uniqueness
N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific chemical transformations and applications.
Properties
CAS No. |
88031-89-4 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(3-ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H21NO/c1-5-9(3)7-8-11(6-2)10(4)12-13/h7,11,13H,5-6,8H2,1-4H3 |
InChI Key |
KZTJIBCJKDWXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)CC)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)

![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)


![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)




